cis-11-Eicosenamide
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-icos-11-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHQTVBKPMHICN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338252 | |
| Record name | cis-11-Eicosenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10436-08-5 | |
| Record name | cis-11-Eicosenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Distribution of Cis 11 Eicosenamide in Biological Systems
Endogenous Presence in Mammalian Physiology
The identification of cis-11-eicosenamide within the human body suggests its involvement in physiological processes.
This compound is recognized as a human metabolite. nih.govchemicalbook.comguidechem.com It is a primary fatty amide that results from the formal condensation of the carboxyl group of (11Z)-icos-11-enoic acid with ammonia (B1221849). nih.govchemicalbook.comguidechem.comsmolecule.com While its specific metabolic pathways and functions are still under investigation, its presence points to a role in human biochemistry. smolecule.com
Studies have detected this compound in various human biological samples. It has been identified in the serum of patients with psoriatic arthritis. scholaris.ca Furthermore, metabolomic studies of psoriasis vulgaris have highlighted this compound as a differential metabolite.
Identification as a Human Metabolite
Natural Occurrence in Botanical and Microbial Sources
Beyond mammalian systems, this compound is also found in the plant and microbial kingdoms.
The compound has been identified in a number of plant species. For instance, it is a constituent of the medicinal plant Ganoderma lucidum, where it was found to be one of the notable compounds in an ethanolic extract. nih.gov It has also been detected in the stem extracts of the mangabeira plant (Hancornia speciosa). academicjournals.org Additionally, a study analyzing the composition of various fruit seeds, including Ajwa dates, identified this compound. athenaeumpub.com It has also been found in wheat bran extracts. researchgate.net
This compound has been identified as a metabolite in various microorganisms. It was found in the surface metabolome of the brown macroalga Saccharina latissima, suggesting a potential role in the chemical interactions within its surface microbiome. nih.gov The compound was also detected in the crude extracts of bacterial endophytes isolated from the medicinal plant Elephantorrhiza elephantina. frontiersin.orgdntb.gov.ua Specifically, LC-MS analysis revealed its presence as a common antimicrobial metabolite produced by these isolates. frontiersin.orgdntb.gov.uaresearchgate.netresearchgate.net Furthermore, it has been identified in the secondary metabolites of the sponge-associated bacterium Alcanivorax sp. from the Red Sea. frontiersin.org
Identification in Medicinal Plants and Agricultural Products
Detection in Environmental and Synthetic Matrices
The presence of this compound is not limited to biological systems. It has been detected in atmospheric particulate matter, which could originate from either industrial or botanical sources. The compound is also used in the manufacturing of synthetic polymers as a slip additive. Additionally, it has been identified as a potential migrant from food packaging into fatty dry foods. mdpi.com A report from the Scientific Committee on Food of the European Commission noted its use in food contact materials and its potential to hydrolyze into innocuous substances. europa.eu
Biosynthesis, Biotransformation, and Metabolic Pathways of Cis 11 Eicosenamide
Precursor Pathways and Enzymatic Formation from Icosenoic Acids
The biosynthesis of cis-11-eicosenamide, a primary fatty acid amide, originates from its corresponding fatty acid precursor, (11Z)-icos-11-enoic acid, also known as gondoic acid. nih.govebi.ac.uk The formation process is understood as a formal condensation reaction where the carboxyl group of (11Z)-icos-11-enoic acid combines with ammonia (B1221849). nih.govsmolecule.com This compound is recognized as a human metabolite, indicating the presence of endogenous pathways for its synthesis. nih.govsmolecule.com
While the precise in-vivo enzymatic machinery is a subject of ongoing research, biotechnological approaches suggest that specific enzymes are capable of catalyzing this transformation. smolecule.com Enzymatic synthesis using lipases, for instance, has been explored as a viable method for producing this compound with high specificity. smolecule.com This points to the potential involvement of similar enzymes within biological systems.
The precursor, (11Z)-icos-11-enoic acid, is a very-long-chain monounsaturated fatty acid found in various natural sources, including the seed oil of plants like camelina (Camelina sativa). ebi.ac.ukcymitquimica.com The presence of this precursor in the body is the first critical step for the subsequent biosynthesis of this compound.
Table 1: Key Components in the Biosynthesis of this compound
| Component | Role | Source/Precursor |
|---|---|---|
| (11Z)-icos-11-enoic acid | Primary fatty acid precursor | Dietary intake, endogenous fatty acid metabolism |
| Ammonia | Amine source for amide formation | Amino acid metabolism |
| Lipases/Amidases (potential) | Enzymatic catalyst for amide bond formation | Endogenous cellular enzymes |
Catabolic Pathways and Degradation Mechanisms (e.g., potential involvement of fatty acid amide hydrolase)
The primary catabolic pathway for fatty acid amides involves enzymatic hydrolysis, which breaks the amide bond. For this compound, this reaction would yield (11Z)-icos-11-enoic acid and ammonia. smolecule.com A key enzyme implicated in the degradation of a wide range of endogenous fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). uniprot.orgcaymanchem.com
FAAH is an integral membrane enzyme that plays a crucial role in terminating the signaling functions of several bioactive lipids. nih.gov It is highly expressed in the central nervous system and is also found in various peripheral tissues. caymanchem.com The enzyme is well-known for catalyzing the hydrolysis of the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide (B13806). uniprot.orgnih.gov
Given FAAH's broad substrate selectivity for fatty acid amides, it is the primary candidate for the enzymatic hydrolysis of this compound. caymanchem.com The structural similarity of this compound to other known FAAH substrates, such as oleamide, supports this hypothesis. The inactivation of these lipids is achieved through their hydrolysis back to their corresponding fatty acids. uniprot.org Therefore, the catabolism of this compound is likely mediated by FAAH, converting it back to (11Z)-icos-11-enoic acid and regulating its biological availability.
Table 2: Potential Catabolism of this compound
| Enzyme | Action | Substrate | Products |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) (potential) | Hydrolysis of the amide bond | This compound | (11Z)-icos-11-enoic acid and Ammonia |
Regulation of Endogenous this compound Levels in Biological Systems
The regulation of endogenous this compound levels appears to be closely linked with metabolic and inflammatory states. Evidence from metabolomics studies has revealed significant alterations in the plasma concentrations of this compound in certain pathological conditions.
Specifically, multiple independent studies have identified significantly elevated levels of this compound in the plasma of patients with psoriasis vulgaris when compared to healthy controls. nih.govmdpi.commednexus.orgscholaris.ca This finding suggests a dysregulation of lipid and amino acid metabolism in this chronic inflammatory disorder. nih.govmednexus.org The consistent observation of increased this compound in psoriasis points to its potential role as a biomarker related to the disease's pathogenesis, which is characterized by increased cell proliferation and inflammation. nih.govmednexus.org
The regulation of this compound is also intrinsically tied to the activity of its biosynthetic and catabolic enzymes. The activity of FAAH, the putative primary catabolic enzyme, is a critical control point for the levels of many fatty acid amides. nih.gov Genetic or pharmacological inactivation of FAAH leads to an increase in the levels of its substrates. nih.gov Therefore, any factors influencing FAAH expression or activity would, in turn, regulate the concentration of this compound in tissues. These findings suggest that the levels of this compound in biological systems are tightly controlled and can be significantly altered during inflammatory processes and metabolic disturbances. nih.govmednexus.org
Mechanistic Investigations into the Biological Activities of Cis 11 Eicosenamide
Interactions with Cellular Receptors and Signal Transduction Cascades
The biological activities of cis-11-eicosenamide are underpinned by its interactions with various cellular components, including receptors and signaling molecules. These interactions can trigger a cascade of intracellular events, ultimately leading to changes in cellular behavior, gene expression, and protein activity.
Ligand-Protein Binding Affinity Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with several key proteins involved in cellular regulation and disease. These in silico analyses provide insights into the potential molecular targets of this fatty acid amide.
BCL-2: In studies related to cancer, this compound has been investigated for its interaction with B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein often overexpressed in cancer cells. acs.org Molecular docking simulations have shown that this compound can bind to BCL-2. acs.org One study demonstrated that it forms a hydrogen bond with the key residue Asp100, along with several hydrophobic interactions facilitated by its long aliphatic chain. acs.org This interaction is considered responsible for its relatively strong binding affinity to BCL-2. acs.org The binding of inhibitors to anti-apoptotic proteins like BCL-2 can displace pro-apoptotic proteins, leading to the induction of apoptosis. mdpi.comresearchgate.netnih.gov
COX: In silico studies have explored the interaction of this compound with cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in inflammation. The findings indicated that this compound, along with other compounds from an Elatostema papillosum extract, exhibited low binding affinities towards both COX-1 and COX-2 receptors. nih.gov This suggests that the compound may have inconsequential impacts on the activities of these two proteins. nih.gov
NF-κB: The binding affinity of this compound for Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival, has also been assessed. Similar to the findings with COX enzymes, molecular docking studies revealed that compounds from the Elatostema papillosum extract, including by extension this compound, had the lowest binding affinities towards the NF-κB receptor. nih.gov This suggests a minimal direct interaction with this inflammatory pathway component. nih.gov
Serotonin (B10506) Receptors: The interaction of this compound with serotonin receptors has been explored in the context of its potential neurological effects. nih.gov Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems that mediate the effects of the neurotransmitter serotonin. ebi.ac.uk While specific binding data for this compound is not detailed, studies on extracts containing this compound have shown favorable binding affinities to human serotonin receptors, suggesting a potential role in modulating serotonergic neurotransmission. nih.govresearchgate.net
Potassium Channels: Potassium channels are crucial for a variety of cellular processes, including regulating membrane potential and hormone secretion. mdpi.com In silico analysis of compounds from Elatostema papillosum, which includes this compound, showed favorable binding affinities to potassium channels. nih.govresearchgate.net However, specific details on the interaction of this compound itself were not provided.
Peroxiredoxin 5 Receptor: Peroxiredoxins are a family of antioxidant enzymes. Peroxiredoxin 5 has been shown to act as a Damage-Associated Molecular Pattern (DAMP) that can activate Toll-like receptor 4 (TLR4). mdpi.com In a molecular docking study, eicosanal, a related compound, showed the highest predicted binding affinity towards the human peroxiredoxin 5 receptor among the tested compounds from an Elatostema papillosum extract. nih.govresearchgate.net While not directly this compound, this suggests that related lipid molecules can interact with this receptor.
Table 1: Summary of Predicted Ligand-Protein Binding Affinities for this compound and Related Compounds
| Protein Target | Predicted Interaction/Binding Affinity | Research Context |
|---|---|---|
| BCL-2 | Forms H-bond with Asp100 and hydrophobic interactions. acs.org | Anticancer studies. acs.org |
| COX-1 & COX-2 | Low binding affinity. nih.gov | Anti-inflammatory studies. nih.gov |
| NF-κB | Low binding affinity. nih.gov | Anti-inflammatory studies. nih.gov |
| Serotonin Receptors | Favorable binding affinity (as part of an extract). nih.govresearchgate.net | Neurological effect studies. nih.gov |
| Potassium Channels | Favorable binding affinity (as part of an extract). nih.govresearchgate.net | General cellular function studies. nih.gov |
| Peroxiredoxin 5 Receptor | High predicted binding affinity for related compound (eicosanal). nih.govresearchgate.net | Antioxidant and inflammatory response studies. nih.gov |
Modulation of Intracellular Signaling Pathways
This compound has been implicated in the modulation of several key intracellular signaling pathways that govern cellular processes like growth, proliferation, and inflammation.
MAPK: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and stress responses. A molecular docking study suggested that compounds from Opuntia ficus-indica extracts, including this compound, are involved in the MAPK signaling pathway. nih.govmdpi.com The study proposed that these compounds could inhibit oxidative and inflammatory responses by interacting with MAPK. nih.gov Other studies on extracts containing this compound have also shown modulation of the ERK/p38 MAPK pathway. researchgate.net
PI3K/Akt/mTOR: While direct evidence for this compound modulating the PI3K/Akt/mTOR pathway is not explicitly detailed in the provided context, this pathway is listed as a potential target for compounds with similar biological activities.
NF-κB: Although in silico studies suggest a low binding affinity of this compound to the NF-κB receptor, some research indicates it may still modulate the NF-κB signaling pathway. nih.gov For instance, studies on extracts containing this compound have demonstrated a reduction in the expression of NF-κB proteins. nih.govdntb.gov.ua This suggests an indirect modulatory role rather than direct binding.
Effects on Gene Expression and Protein Activity
The interaction of this compound with cellular receptors and signaling pathways can culminate in altered gene expression and protein activity. For example, the modulation of the NF-κB pathway by extracts containing this compound has been shown to suppress the expression of inflammatory cytokines such as TNF-α, TGF-β, IL-1β, and IL-6. nih.gov Furthermore, the interaction with signaling pathways like MAPK can influence the expression of genes related to the cell cycle and protein synthesis, which are critical for cell growth and proliferation. nih.gov
Membrane-Mediated Mechanisms of Action
Research suggests that this compound can exert some of its biological effects through direct interactions with cellular membranes, particularly in bacteria. This mechanism is a common feature of antimicrobial peptides and some lipid molecules. mdpi.com
Bacterial Membrane Integrity Disruption: this compound has demonstrated antibacterial properties. The proposed mechanism for this activity involves the disruption of bacterial cell membrane integrity and function. Its long, unsaturated aliphatic chain can insert into the lipid bilayer of bacterial membranes, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death. This interference with the bacterial membrane is a key aspect of its antimicrobial action. nih.gov
Enzymatic Interactions and Modulatory Roles
As a fatty acid amide, this compound may be subject to enzymatic degradation and could also play a role in modulating enzyme activity.
Potential Substrate for Amidohydrolases: Fatty acid amides are known to be hydrolyzed by amidohydrolases, such as fatty acid amide hydrolase (FAAH). This enzymatic action breaks the amide bond, yielding the corresponding fatty acid and ammonia (B1221849). smolecule.com While specific studies on the hydrolysis of this compound by these enzymes are not detailed, it is plausible that it could serve as a substrate for such enzymes, which would be a key step in its metabolic pathway.
Physiological and Pathophysiological Implications of Cis 11 Eicosenamide
Research in Antimicrobial Activity
Recent studies have highlighted the potential of cis-11-eicosenamide as an antimicrobial agent, offering a possible new avenue in the fight against drug-resistant pathogens.
Mechanisms of Bacterial Growth Inhibition and Disruption of Essential Biochemical Pathways
This compound has demonstrated notable antibacterial properties. biosynth.com Research suggests that its mechanism of action involves the disruption of essential biochemical pathways in bacteria. smolecule.com The compound is believed to interact with bacterial cell components, potentially interfering with membrane integrity and function. This interaction can disrupt crucial cellular processes, ultimately leading to the inhibition of bacterial growth and, in some cases, cell death. Some studies have indicated its effectiveness against various bacterial strains, including Escherichia coli and the fungus Candida albicans. biosynth.com
Exploration as a Candidate for Novel Antimicrobial Agents
The demonstrated antibacterial activity of this compound positions it as a promising candidate for the development of new antimicrobial drugs. smolecule.com Its potential to act against resistant bacterial strains is of particular interest to researchers. The identification of this compound in various natural sources, such as the shell of Citrus reticulata Blanco, further supports its exploration as a source for novel antimicrobial agents. nih.gov Additionally, its presence has been noted in bacterial endophytes with antimicrobial potential. frontiersin.org
Research in Anticancer Activity
Beyond its antimicrobial effects, this compound has shown promise in the realm of oncology, with studies indicating its potential to combat various cancer cell lines.
Antiproliferative Effects in Specific Cancer Cell Lines (e.g., human colon cancer cells, breast cancer cells)
Research has indicated that this compound possesses cytotoxic and antiproliferative effects against certain cancer cells. For instance, studies have shown its potential to inhibit the proliferation of human colon cancer cells. researchgate.net Furthermore, investigations into its effects on breast cancer have yielded significant findings. In a study involving extracts from Red Sea sponges, this compound was identified as a major metabolite and exhibited cytotoxic effects against both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govacs.org Molecular docking studies have suggested that this compound has a strong binding affinity for key anti-apoptotic proteins like BCL-2 and MCL-1, which are crucial for cancer cell survival. nih.govacs.org Specifically, it was found to form a hydrogen bond with a key residue in the active site of BCL-2, contributing to its binding affinity. nih.govacs.org
Induction of Apoptosis and Modulation of Cell Proliferation
The anticancer activity of this compound appears to be linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. mathewsopenaccess.com By targeting key regulatory proteins involved in cell survival, such as BCL-2, this compound can trigger the apoptotic cascade. nih.govacs.org Studies have shown that extracts containing this compound can induce apoptosis and necrosis in breast cancer cell lines. researchgate.netnih.gov Furthermore, this compound can modulate cell proliferation by arresting the cell cycle at specific phases, thereby inhibiting the uncontrolled growth of cancer cells. nih.gov For example, extracts containing this compound were found to arrest the cell cycle in the G2 or S phase in different breast cancer cell lines. nih.gov
Involvement in Inflammatory and Immunological Processes
This compound has been implicated in the complex interplay of inflammation and immune responses, particularly in the context of chronic inflammatory diseases and the modulation of key signaling molecules.
Metabolomic studies have consistently identified this compound as a potential biomarker in psoriasis vulgaris, a chronic inflammatory skin disease. evitachem.commednexus.org Research comparing the plasma metabolomic profiles of psoriasis vulgaris patients with healthy controls has revealed significantly higher levels of this compound in the patient group. europeanreview.org This elevation is part of a broader pattern of metabolic disruption in psoriasis, which also includes increased levels of other fatty amides like palmitamide, linoleic amide, and oleamide (B13806), as well as various amino acids and lysophosphatidylcholines. europeanreview.orgnih.gov
These findings suggest that the metabolic disturbances in psoriasis patients, particularly involving lipid and amino acid metabolism, are linked to the underlying inflammation. europeanreview.org The consistent upregulation of this compound across multiple studies points to its potential role in the pathogenesis of the disease or as a reliable indicator of its presence. europeanreview.orgnih.govscholaris.ca
| Study Finding | Condition | Metabolite Change | Associated Metabolites (Change) | Source(s) |
|---|---|---|---|---|
| Identified as a potential biomarker for psoriasis vulgaris. | Psoriasis Vulgaris | Higher in patients | Palmitamide (↑), Linoleic amide (↑), Oleamide (↑), Stearamide (↑), various LysoPCs (↑) | nih.gov, europeanreview.org |
| Linked to disrupted lipid and amino acid metabolism in psoriasis. | Psoriasis Vulgaris | Higher in patients | Threonine (↑), Leucine (↑), Phenylalanine (↑), Tryptophan (↑) | europeanreview.org |
This compound has demonstrated the ability to modulate key inflammatory mediators, particularly cytokines. In a study investigating the hepatoprotective effects of Ganoderma lucidum extract, of which this compound is a constituent, the extract markedly suppressed the increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), transforming growth factor-beta (TGF-β), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, the treatment prevented the suppression of the protective cytokine IL-10. nih.gov
Similarly, extracts from Opuntia ficus-indica (cactus), which also contain this compound, were found to significantly decrease the production of pro-inflammatory cytokines TNF-α and IL-1β in a dose-dependent manner in LPS-stimulated cells. mdpi.com These findings suggest that this compound may contribute to anti-inflammatory effects by helping to rebalance (B12800153) cytokine profiles, reducing pro-inflammatory signals while promoting anti-inflammatory ones. nih.govmdpi.com
Association with Metabolomic Dysregulation in Dermatological Conditions (e.g., psoriasis vulgaris)
Neurobiological and Stress-Related Research via Receptor Interactions
Research into fatty acid amides suggests they play roles in neuroprotection and pain relief. ontosight.ai While direct research on this compound's specific neurobiological functions is still developing, computational studies have begun to explore its potential. An in-silico analysis investigated the binding potential of various phytochemicals, including this compound, with receptors relevant to stress and neurological function, such as the β2-adrenoceptor (PDB: 2rh1). athenaeumpub.comathenaeumpub.com The study hypothesized that compounds like this compound, found in date seed oil, could have neurological and sedative effects. athenaeumpub.com Such molecular docking studies provide a foundation for future empirical research to confirm these interactions and their physiological consequences, including potential roles in mitigating stress and neuro-inflammation. athenaeumpub.comresearchgate.net
Investigation of Antioxidant Activity and Oxidative Stress Pathways
This compound has been identified as a component in natural extracts that exhibit significant antioxidant and anti-inflammatory properties. mdpi.com Studies on liver toxicity induced by carbon tetrachloride (CCl4) have shown that treatment with an extract of Ganoderma lucidum, containing this compound, can reduce cellular oxidative stress markers and increase the levels of endogenous antioxidants. nih.govresearchgate.net This suggests the compound plays a role in mitigating oxidative damage. researcher.lifedntb.gov.ua The mechanism appears to involve the attenuation of oxidative stress and enhancement of the body's own antioxidant defense systems. researcher.liferesearchgate.net The presence of this compound in plant extracts known for their antioxidant capacity further supports its potential contribution to combating oxidative stress. botanicalsciences.com.mx
Advanced Methodologies for the Synthesis of Cis 11 Eicosenamide for Research Applications
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering a powerful approach for producing complex molecules like cis-11-eicosenamide. nih.gov This strategy is particularly advantageous for reactions requiring high specificity, such as stereoselective transformations, under mild conditions.
Enzymatic synthesis of fatty amides represents a green and highly selective alternative to traditional chemical methods. mdpi.com Lipases, in particular, have demonstrated significant efficacy in catalyzing amidation reactions. researchgate.net Among the most widely used is the immobilized lipase (B570770) B from Candida antarctica (CALB), often known by its commercial name Novozym 435. researchgate.netresearchgate.net
CALB is renowned for its stability in non-aqueous organic solvents and its ability to catalyze direct amidation between a carboxylic acid and an amine source, yielding pure amides with excellent conversion rates. mdpi.com The reaction proceeds under mild conditions, typically in a temperature range of 50-60°C, and avoids the need for harsh reagents or protecting groups. researchgate.net Research on the synthesis of analogous fatty amides, such as erucamide (B86657) from erucic acid, has shown that CALB can efficiently catalyze the ammonolysis using urea (B33335) as the ammonia (B1221849) source in a solvent like tert-butanol, achieving yields as high as 88.74%. researchgate.net Another study on the ammonolysis of triglycerides from olive oil to produce oleamide (B13806) reported yields of 90% after 72 hours at 60°C. researchgate.net
A key advantage of using biocatalysts like CALB is the high chemoselectivity, which ensures that the cis-double bond in the fatty acid backbone is preserved without isomerization, a common risk in high-temperature chemical processes. researchgate.net One study demonstrated that the ammonolysis of Jojoba wax using CALB successfully produced a mixture of this compound and erucamide, highlighting the direct applicability of this enzyme for synthesizing the target compound. researchgate.net
Table 1: Research Findings on Lipase-Catalyzed Synthesis of Analogous Fatty Amides
| Enzyme | Substrate(s) | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Candida antarctica lipase (Novozym 435) | Erucic Acid and Urea | 60°C, 48 hours, tert-butanol | 88.74% | researchgate.net |
| Candida antarctica lipase (Novozym 435) | Olive Oil (Triglycerides) | 60°C, 72 hours, ammonolysis | 90% | researchgate.net |
This interactive table summarizes key findings from studies on the enzymatic synthesis of fatty amides analogous to this compound, demonstrating the utility of lipases like CALB.
While this compound itself is an achiral molecule and thus does not have enantiomers, the principles of stereoselective synthesis are critical in this context for two primary reasons. First, maintaining the geometry of the double bond at the C11 position is essential. The "cis" (or Z) configuration is a defining structural feature, and enzymatic methods are exceptionally proficient at preserving this geometry without causing isomerization to the trans form. researchgate.net
Second, the chemoenzymatic approach is the method of choice for creating chiral derivatives of this compound or resolving racemic mixtures of related chiral fatty acids and amides. nih.govscielo.br Lipases are well-known for their high enantioselectivity, making them ideal catalysts for kinetic resolutions. researchgate.netscielo.br In a typical kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer in a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers with high enantiomeric purity. scielo.br This capability is crucial for research applications exploring the structure-activity relationships of fatty amide analogues where biological activity is often dependent on a specific absolute configuration. The ability to produce enantiomerically pure compounds is particularly vital in the pharmaceutical and fragrance industries. researchgate.netresearchgate.net
Biocatalytic Strategies Utilizing Lipases and Amidases (e.g., Candida antarctica lipase B)
Chemical Synthesis Route Optimization
Conventional chemical synthesis remains a cornerstone for producing fatty amides, with ongoing research focused on optimizing these routes for better yields, higher purity, and improved scalability.
The synthesis of this compound is commonly achieved through two primary chemical pathways: the acid chloride route and direct amidation.
The acid chloride route is a high-yielding, two-step process. It begins with the conversion of the parent carboxylic acid, (11Z)-icos-11-enoic acid, into its more reactive acid chloride derivative, (11Z)-icos-11-enoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acid chloride is then subjected to ammonolysis, where it reacts with an ammonia source (e.g., ammonia gas or aqueous ammonia) to form the final this compound product. This method is often favored for its high reactivity and yields that can exceed 90% on a laboratory scale.
Direct amidation involves the formation of an amide bond in a single step from the carboxylic acid and ammonia. researchgate.net This reaction typically requires high temperatures (60–80°C) and the use of a coupling agent or catalyst to activate the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). While conceptually simpler, this method can sometimes result in lower yields compared to the acid chloride route and may require more rigorous purification to remove the coupling agent byproducts.
Table 2: Comparative Analysis of Primary Chemical Synthesis Routes
| Method | Key Reagents | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid Chloride Route | (11Z)-icos-11-enoic acid, SOCl₂ or oxalyl chloride, NH₃ | 85–92 | 95–98 | High reactivity, high yield | Two-step process, uses hazardous reagents |
| Direct Amidation | (11Z)-icos-11-enoic acid, NH₃, DCC/DMAP | 70–85 | 90–95 | Single step | Requires coupling agents, potential for side reactions |
This interactive table provides a comparison of the two main chemical synthesis routes for this compound, outlining their respective reagents, yields, and purities.
For industrial-scale production, optimizing for throughput, safety, and cost-effectiveness is paramount. Continuous flow processing offers significant advantages over traditional batch synthesis for the production of fatty acid amides. dntb.gov.uagoogle.com In a continuous flow system, reactants are pumped through a reactor where the reaction occurs, and the product is continuously collected. researchgate.net
This methodology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher space-time yields. dntb.gov.uagoogle.com The use of heterogeneous catalysts (e.g., modified mixed metal oxides) is common in these systems, enabling easy separation of the catalyst from the product stream and allowing for catalyst reuse. dntb.gov.uaresearchgate.net Furthermore, continuous flow processes can be safer, especially for highly exothermic reactions, as the small reactor volume minimizes the risk of thermal runaway. google.com Patents describe continuous processes for preparing fatty acid amides using microwave irradiation to rapidly heat the reactants in a flow tube, achieving conversions of over 90-95% with very short residence times. google.comgoogle.com This technology is highly scalable and represents a modern approach to producing compounds like this compound efficiently and reproducibly on an industrial scale. google.com
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5365374 |
| (11Z)-Icos-11-enoic acid (Gondoic acid) | 5282765 |
| Erucamide | 5364435 |
| Erucic acid | 5281122 |
| Oleamide | 5283387 |
| Thionyl chloride | 24386 |
| Oxalyl chloride | 6917 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 10733 |
| tert-Butanol | 6386 |
| Urea | 1176 |
| Ammonia | 222 |
Analytical and Bioanalytical Techniques for Cis 11 Eicosenamide Research
Chromatographic Separations for Complex Biological Matrices
The analysis of cis-11-eicosenamide in biological matrices such as plasma, tissues, or plant extracts presents a significant analytical challenge due to the complexity of these samples. Chromatographic techniques are essential for separating the target analyte from a multitude of other endogenous compounds before detection and quantification. cabidigitallibrary.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. cabidigitallibrary.org It combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification provided by mass spectrometry. medistri.swissnist.gov This method is frequently used for the qualitative and quantitative determination of organic compound purity and the identification of components within a mixture. nist.gov
In the context of this compound research, GC-MS is a primary method for confirming its molecular weight (309.5 g/mol ) and identifying any impurities. cabidigitallibrary.org The identification process relies on two key parameters: the retention time (RT), which is the time it takes for the compound to pass through the GC column, and its mass spectrum, which is the fragmentation pattern generated upon ionization. medistri.swiss For this compound, a characteristic retention time of 15.164–15.223 minutes and a base peak at a mass-to-charge ratio (m/z) of 59 have been reported. Researchers can cross-reference these parameters with established databases, such as the NIST (National Institute of Standards and Technology) library, to confirm the compound's identity. nih.gov
GC-MS has been successfully used to identify this compound in various natural sources. For example, it was identified as a major compound in the ethanolic extract of Apium graveolens (celery) and in hydroalcoholic extracts from the stem of Hancornia speciosa (mangabeira). cabidigitallibrary.orgacademicjournals.org In another study, GC-MS analysis of a water extract from Cucumis dipsaceus fruits also revealed the presence of this compound. researchgate.net
Table 1: GC-MS Identification of this compound in Plant Extracts
To ensure the purity of a sample, GC-MS analysis can detect and identify contaminants or degradation products. medistri.swiss For high-quality research, it is crucial to use high-purity carrier gas and a low-bleed GC column to avoid high background noise and potential fouling of the detector. nist.gov
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for Quantitative Analysis and Metabolomic Profiling
For the analysis of complex biological samples, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) has emerged as a powerful and widely used technique. europeanreview.orgmednexus.org It offers high sensitivity, high resolution, and reliable reproducibility, making it particularly suitable for metabolomic studies where the goal is to identify and quantify a wide range of metabolites simultaneously. europeanreview.orgfrontiersin.org Unlike GC-MS, chemical derivatization is often not required for LC-MS-based metabolomics. mednexus.orgmednexus.org
UPLC-Q-TOF/MS is highly effective for the quantitative analysis of this compound in complex matrices, with reported limits of detection (LOD) as low as 0.1 ng/mL. This high sensitivity is crucial for detecting the compound at physiologically relevant concentrations. The methodology typically involves separating metabolites on a specialized UPLC column (e.g., ACQUITY UPLC BEH-C18) before they are ionized and analyzed by a Q-TOF mass spectrometer. europeanreview.org The mass spectrometer provides accurate mass measurements, which are essential for the confident identification of compounds. mdpi.com
A significant application of UPLC-Q-TOF/MS is in non-targeted metabolomic profiling to identify disease biomarkers. In a notable study investigating psoriasis vulgaris, researchers used this technique to compare the plasma metabolomic profiles of patients with those of healthy volunteers. europeanreview.orgnih.gov The study identified 22 differential metabolites, with this compound being one of the compounds found at significantly higher levels in the plasma of psoriasis patients compared to the control group. europeanreview.orgnih.gov This finding suggests a potential link between elevated this compound levels and the disrupted lipid metabolism or inflammatory processes associated with psoriasis. mednexus.orgnih.gov
Table 2: UPLC-Q-TOF/MS Metabolomics Study in Psoriasis Vulgaris
Quantitative Analysis and Standardization Protocols for Research Reproducibility
Ensuring the reproducibility of research findings is paramount in science. For quantitative studies involving this compound, the establishment and adherence to standardized protocols are critical. Quantitative analysis is crucial for determining the efficacy and safety of compounds in various applications. mdpi.com
To achieve reliable and reproducible quantitative results, especially with techniques like GC-MS and UPLC-Q-TOF/MS, several measures should be implemented:
Use of Internal Standards: For quantitative analyses, the use of internal standards, such as deuterated analogs of this compound, is recommended. Internal standards are added in a known amount to both samples and calibration standards to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
Calibration and Standardization: Instruments must be calibrated using known standards. For quantification, calibration curves should be constructed using matrix-matched standards to account for matrix effects like ion suppression, which can occur in complex biological samples.
Detailed Protocol Documentation: All experimental protocols must be documented in detail. This includes information on reagent sources, reaction conditions, purification steps, and instrumental parameters (e.g., column type, temperature gradients, flow rates). nist.gov
Data Sharing and Principles: Sharing raw data and instrumental parameters, for instance in supplementary materials, enables other researchers to replicate, verify, and build upon the findings. Adherence to FAIR data principles (Findable, Accessible, Interoperable, and Reusable) is a key consideration for modern research.
Method Validation: Analytical methods must be validated for their robustness, precision (repeatability), and accuracy (spike recovery). Inter-laboratory comparisons can also be used to validate a method further.
By implementing these standardization protocols, the scientific community can ensure that research on this compound is conducted with the highest level of rigor, leading to more reliable and comparable data across different studies.
Table 3: Chemical Compounds and PubChem CIDs
Comparative Studies and Structure Activity Relationship of Cis 11 Eicosenamide Analogs
Distinctions from Other Fatty Acid Amides and Structural Analogs
Cis-11-eicosenamide belongs to the broad class of primary fatty acid amides, but it possesses unique structural characteristics that differentiate it from other members of this family, such as oleamide (B13806), erucamide (B86657), and stearamide. These structural nuances, primarily related to acyl chain length and the degree of unsaturation, are critical in defining their distinct physical properties and biological activities. schem.net
The key distinguishing features include:
Acyl Chain Length: this compound has a 20-carbon (C20) backbone. This is intermediate between the more commonly studied oleamide (C18) and erucamide (C22). schem.netfishersci.ca Stearamide, another related compound, is a saturated C18 amide. fishersci.cawikidata.org This variation in chain length influences properties like melting point, solubility, and how the molecule interacts with biological membranes and protein binding sites. schem.net For instance, the longer chain of erucamide compared to oleamide contributes to its advanced properties as a slip additive in industrial applications. schem.net
Position and Configuration of the Double Bond: this compound features a single cis-double bond between the 11th and 12th carbon atoms (C11). Oleamide has its cis-double bond at the C9 position, while erucamide has it at the C13 position. nih.govnih.gov Stearamide is fully saturated, meaning it has no double bonds in its acyl chain. fishersci.ca The specific location and cis geometry of the double bond are crucial for creating a distinct three-dimensional shape that dictates molecular interactions.
Biological and Industrial Roles: While these fatty acid amides share some functional overlap, their structural differences lead to specialized roles. For example, oleamide and erucamide are widely used as slip and anti-blocking agents in the polymer industry. thegoodscentscompany.comsinosunman.com While this compound also finds use as a slip additive, its unique structure may impart different biological activities. For example, it has been studied for its potential antibacterial properties and its role as a human metabolite. biosynth.comnih.gov Some fatty acid amides are known to interact with the endocannabinoid system, and the structural variations among them likely lead to differences in receptor affinity and functional activity. nih.govnih.gov
Structural Comparison of Fatty Acid Amides
| Compound | Molecular Formula | Carbon Chain Length | Double Bond Position | Saturation |
|---|---|---|---|---|
| This compound | C₂₀H₃₉NO nih.gov | 20 | cis-11 nih.gov | Monounsaturated |
| Oleamide | C₁₈H₃₅NO nih.gov | 18 | cis-9 nih.gov | Monounsaturated |
| Erucamide | C₂₂H₄₃NO nih.gov | 22 | cis-13 nih.gov | Monounsaturated |
| Stearamide | C₁₈H₃₇NO fishersci.ca | 18 | N/A | Saturated |
Influence of Stereochemistry on Biological Functions and Receptor Binding
The cis configuration of the double bond in this compound creates a pronounced "kink" or bend in the long hydrocarbon chain. This contrasts sharply with its geometric isomer, trans-11-eicosenamide, which would have a more linear, straight-chain structure. nih.gov This difference in shape is fundamental to how the molecule interacts with biological systems. A specific three-dimensional structure is often required for a molecule to fit precisely into the binding pocket of a receptor, much like a key fits into a lock.
While direct comparative studies on the receptor binding profiles of this compound and trans-11-eicosenamide are not extensively detailed in the available literature, the principle is well-established across biochemistry. For example, in studies of other lipid-like molecules, the difference between cis and trans isomers can lead to dramatic differences in biological activity and receptor binding affinity.
The endocannabinoid system, which includes cannabinoid receptors (CB1 and CB2), is a known target for some fatty acid amides. nih.govnationalmaglab.org The binding affinity and efficacy (agonist vs. antagonist activity) of a ligand at these receptors are highly dependent on its shape. It is therefore highly probable that the bent structure of this compound and the linear structure of its trans counterpart would result in significantly different interactions with cannabinoid receptors or other potential protein targets. The specific geometry of this compound is a key feature that likely enables its particular biological roles, which may not be replicated by its trans isomer. pnas.org
Rational Design of Structural Modifications for Functional Impact
Rational drug design is a strategy that involves creating new molecules with a specific biological purpose by modifying the structure of a known bioactive compound. This approach is central to medicinal chemistry and is applicable to fatty acid amides like this compound to enhance their therapeutic potential or to probe their mechanism of action. The goal is to understand the structure-activity relationship (SAR)—how specific parts of the molecule contribute to its function—to make targeted improvements. stonybrook.edu
Key areas for the rational design of this compound analogs include:
Modifying the Acyl Chain: Altering the length of the hydrocarbon tail can affect the molecule's lipophilicity, which influences its ability to cross cell membranes and its binding affinity for protein targets. Synthesizing a series of analogs with shorter or longer chains, or with varying degrees of unsaturation, can help optimize activity.
Altering the Amide Headgroup: The primary amide group is a key site for hydrogen bonding and interaction with receptors. Modifications here, such as creating secondary or tertiary amides or replacing the amide with other functional groups like an ester or a ketone, can profoundly impact biological activity and metabolic stability. For instance, in the development of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, extensive modifications to the amide portion of inhibitor molecules have been crucial for improving potency and selectivity. acs.orgnih.govnih.gov
Introducing New Functional Groups: Adding functional groups, such as hydroxyls, halogens, or heterocyclic rings, at specific positions along the acyl chain can introduce new interactions with a target receptor or enzyme. This can lead to increased binding affinity, altered efficacy (e.g., turning an agonist into an antagonist), or improved pharmacokinetic properties. Research into inhibitors for fatty acid binding proteins (FABPs), which transport fatty acids and endocannabinoids, often involves designing analogs with specific functional groups to enhance binding within the protein's pocket. stonybrook.edu
Through the systematic synthesis and biological evaluation of such analogs, researchers can map the SAR for this compound, paving the way for the development of novel molecules with tailored functional impacts for potential therapeutic applications. researchgate.net
Emerging Research Avenues and Future Directions for Cis 11 Eicosenamide
Identification of Novel Molecular Targets and Binding Partners
The precise molecular mechanisms of cis-11-eicosenamide are an active area of investigation. While it is understood to interact with cellular receptors and modulate signaling pathways, the specific binding partners are not fully elucidated. Current research suggests that as a fatty acid amide, it may have several biological and physiological roles, including potential analgesic, neuroprotective, and anti-inflammatory effects, though the exact pathways are still being explored. ontosight.ai
Future research will likely focus on identifying the specific receptors and enzymes that this compound interacts with. Techniques such as affinity chromatography, co-immunoprecipitation, and advanced proteomic approaches could be employed to isolate and identify binding partners. Molecular docking studies can further predict and validate these interactions, providing insights into the structural basis of its activity. acs.org Understanding these initial molecular events is crucial for explaining its diverse reported biological effects, from antimicrobial properties to its potential role in metabolic regulation. smolecule.com
Elucidation of Unexplored Physiological Roles and Pathological Interventions
While this compound has been identified as a human metabolite, its full spectrum of physiological and pathological roles remains largely unexplored. nih.gov It is known to be a primary fatty acid amide derived from (11Z)-icos-11-enoic acid. smolecule.com
Recent metabolomic studies have brought attention to its potential involvement in inflammatory conditions. For instance, significantly elevated levels of this compound have been observed in the plasma of patients with psoriasis vulgaris, suggesting a link to the inflammatory processes of this disease. researchgate.netmednexus.orgnih.govnih.gov This opens up avenues for investigating its role as a potential biomarker or even a therapeutic target in psoriasis and other immune-mediated inflammatory diseases. nih.gov
Its reported antibacterial activity against various pathogens also warrants further investigation. smolecule.comresearchgate.net Future research could explore its potential as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance. smolecule.com Furthermore, its presence in certain foods and natural products suggests that dietary intake could influence its physiological levels and, consequently, its biological effects. semanticscholar.orgnih.gov Investigating these aspects could lead to new strategies for pathological intervention.
Advanced Omics Approaches in Mechanistic Studies (e.g., transcriptomics, proteomics, lipidomics)
The application of "omics" technologies is set to revolutionize our understanding of this compound's mechanisms of action. These approaches provide a global view of the molecular changes induced by this compound.
Transcriptomics: By analyzing changes in gene expression, transcriptomics can reveal the signaling pathways modulated by this compound. researchgate.net For example, studies integrating metabolomics and transcriptomics have begun to unravel the complex interplay between metabolites and gene expression in inflammatory skin conditions like psoriasis. researchgate.net
Proteomics: Proteomic analysis can identify changes in protein levels and post-translational modifications, offering direct insights into the cellular machinery affected by this compound. dntb.gov.ua This can help in identifying the downstream effectors of its signaling pathways.
Lipidomics: As a lipid molecule itself, the study of this compound is inherently linked to lipidomics. nih.gov Lipidomic approaches can map its metabolic pathway, identify related lipid mediators, and understand how it influences the broader lipid landscape within cells and tissues. nih.gov Multi-omics studies that combine metabolomics with other omics data are particularly powerful, as demonstrated in studies of the skin microbiome and its interaction with host metabolites. oup.com
The integration of these omics datasets will be crucial for building comprehensive models of this compound's biological functions. ebi.ac.uk
Strategies for Bridging In Vitro and In Vivo Findings and Addressing Conflicting Results
A significant challenge in this compound research is translating findings from in vitro (laboratory-based) studies to in vivo (whole organism) contexts. Discrepancies between these findings can arise due to the complexity of biological systems.
Strategies to bridge this gap include:
Integrated Multi-Omics Approaches: Combining data from in vitro and in vivo models using omics technologies can help to build a more complete picture of the compound's effects. ebi.ac.uk
Use of Relevant Model Systems: Employing more physiologically relevant in vitro models, such as 3D cell cultures or organ-on-a-chip systems, can better mimic the in vivo environment.
Careful Dose-Response Studies: Conducting thorough dose-response studies in both in vitro and in vivo settings is essential to understand the concentration-dependent effects of this compound.
Conflicting results in the literature can be addressed by:
Standardized Methodologies: Encouraging the use of standardized protocols for extraction, measurement, and data analysis can improve the comparability of results across different studies.
Rigorous Experimental Design: Including appropriate positive and negative controls, and pre-registering study hypotheses can help to minimize bias and improve the reliability of findings.
Meta-Analyses: Systematically reviewing and analyzing data from multiple studies can help to identify consistent findings and resolve discrepancies.
Methodological Refinements in Research Design and Ensuring Reproducibility Across Studies
To advance our understanding of this compound, it is imperative to refine research methodologies and ensure the reproducibility of experimental results.
Key areas for methodological refinement include:
Analytical Techniques: Optimizing chromatographic separation methods is crucial for accurately quantifying this compound and distinguishing it from structurally similar lipid amides. Advanced analytical platforms like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy offer high sensitivity and specificity for metabolite identification. nih.govulisboa.pt
Sample Handling and Preparation: Establishing standardized protocols for sample collection, storage, and preparation is critical to minimize variability and ensure the integrity of the analyte.
Data Analysis and Interpretation: The use of sophisticated statistical tools and pathway analysis software is essential for interpreting complex datasets generated from omics studies. mednexus.org
Ensuring reproducibility requires a commitment to transparent reporting of experimental details, including the source and purity of chemical standards, detailed descriptions of analytical methods, and the public sharing of raw data where possible. Cross-disciplinary collaboration between chemists, biologists, and pharmacologists can also foster more robust and reproducible research.
Q & A
Q. What analytical techniques are recommended for characterizing cis-11-Eicosenamide, and how should data be interpreted?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a primary method for identification, leveraging retention time (RT) and base peak data. For example, this compound has a characteristic RT of 15.164–15.223 minutes and a base peak at m/z 59, which corresponds to its fragmentation pattern . Researchers should cross-reference these parameters with established databases (e.g., NIST Chemistry WebBook) and replicate analyses under standardized conditions to confirm identity .
- Key Considerations : Calibrate instruments using known standards, and document chromatographic conditions (e.g., column type, temperature gradient) to ensure reproducibility .
Q. How can researchers conduct a systematic literature review to identify gaps in this compound research?
- Methodological Answer : Begin by defining search terms (e.g., "this compound," "fatty acid amides," "analytical methods") across databases like PubMed, Scopus, and Web of Science. Use Boolean operators to refine results. Prioritize peer-reviewed studies and exclude non-academic sources (e.g., commercial websites). Scoping reviews are useful for mapping existing knowledge and highlighting understudied areas, such as its biological activity or metabolic pathways .
- Key Considerations : Apply inclusion/exclusion criteria rigorously and document the screening process to avoid bias .
Q. What are common challenges in isolating this compound from complex matrices, and how can they be addressed?
- Methodological Answer : Co-elution with structurally similar compounds (e.g., 9-Octadecenamide) is a frequent issue. Optimize separation using high-resolution GC columns or hyphenated techniques like GC×GC-MS. Adjust temperature programming and consider derivatization to enhance volatility . Validate purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .
- Key Considerations : Include negative controls and spike recovery experiments to assess extraction efficiency .
Q. How should researchers design experiments to ensure reproducibility of this compound synthesis or isolation?
- Methodological Answer : Document all protocols in detail, including reagent sources, reaction conditions, and purification steps. Use internal standards (e.g., deuterated analogs) for quantitative GC-MS analyses. Share raw data and instrumental parameters in supplementary materials to enable replication .
- Key Considerations : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and validate methods through inter-laboratory comparisons .
Q. What foundational knowledge is required to contextualize this compound within lipidomics or metabolic studies?
- Methodological Answer : Understand its biosynthetic pathway (e.g., derived from eicosenoic acid) and structural analogs. Review its occurrence in biological systems (e.g., plant oils, animal tissues) and potential roles in signaling pathways. Cross-disciplinary collaboration with lipid chemists or pharmacologists is advised to explore functional hypotheses .
Advanced Research Questions
Q. How can contradictory findings in this compound bioactivity studies be resolved?
- Methodological Answer : Conduct meta-analyses to reconcile discrepancies, focusing on variables like dose-response relationships, model systems, and assay conditions. For example, conflicting results in anti-inflammatory assays may arise from differences in cell lines or exposure durations. Use sensitivity analysis to identify influential factors and design follow-up experiments with stricter controls .
- Key Considerations : Report effect sizes with confidence intervals and transparently discuss limitations .
Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in neurological or inflammatory pathways?
- Methodological Answer : Employ omics approaches (e.g., transcriptomics, metabolomics) to map molecular interactions. Combine in vitro assays (e.g., receptor binding studies) with in vivo models to validate findings. For example, dose-dependent modulation of cytokines in animal models could clarify its role in neuroinflammation .
- Key Considerations : Include positive/negative controls and pre-register hypotheses to minimize bias .
Q. How can researchers optimize chromatographic separation of this compound from co-occurring lipid amides in biological samples?
- Methodological Answer : Test stationary phases with varying polarities (e.g., DB-5ms vs. HP-INNOWAX) to improve resolution. Employ tandem mass spectrometry (MS/MS) for selective ion monitoring. For quantification, use calibration curves with matrix-matched standards to account for ion suppression .
- Key Considerations : Validate method robustness via precision (repeatability) and accuracy (spike recovery) tests .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Use ANOVA with post-hoc tests for multi-group comparisons. For small sample sizes, non-parametric methods (e.g., Kruskal-Wallis) are preferable. Report variability using error bars and p-values adjusted for multiple comparisons .
- Key Considerations : Predefine significance thresholds and justify outlier exclusion criteria .
Q. How can systematic reviews integrate heterogeneous data on this compound’s physicochemical properties or biological effects?
- Methodological Answer : Follow PRISMA guidelines to structure the review. Categorize studies by experimental design (e.g., in vitro vs. in vivo) and quality (e.g., risk of bias assessment). Use narrative synthesis for qualitative data and meta-regression for quantitative data. Highlight consensus findings (e.g., thermal stability) and unresolved questions (e.g., enantiomeric specificity) .
- Key Considerations : Engage methodologists and statisticians to address heterogeneity and ensure rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
